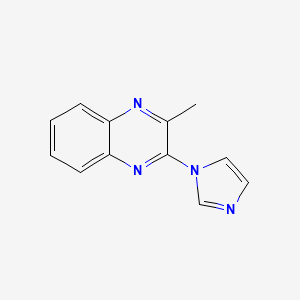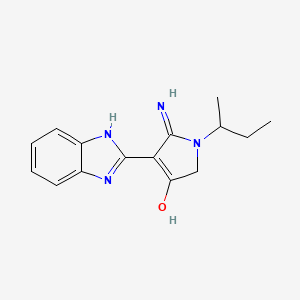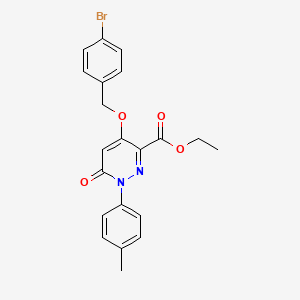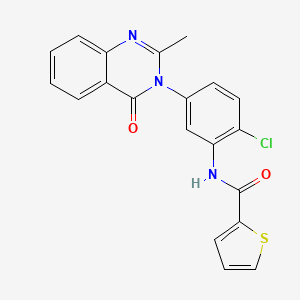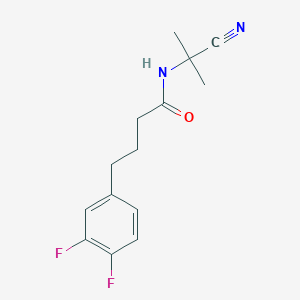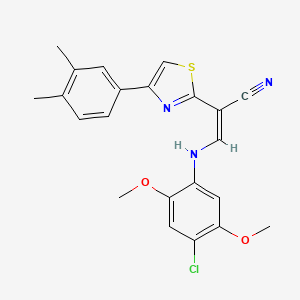![molecular formula C14H13BClNO3 B2777048 B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-98-6](/img/structure/B2777048.png)
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds. For instance, phenylmagnesium bromide and trimethyl borate can be used to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids vary depending on their specific structure. Generally, they are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Boronic acids, including derivatives like B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid, play a crucial role in organic synthesis. They act as intermediates and catalysts in various reactions, including Suzuki-Miyaura cross-coupling, which is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. For instance, the synthesis of boron-doped mesoporous carbon supports for Pd nanoparticles has shown excellent catalytic performance for hydrodechlorination reactions, indicating the utility of boronic acid derivatives in enhancing catalytic efficiency and stability (Li et al., 2017; Rongrong Li et al., 2017).
Material Science and Sensing Applications
In material science, boronic acid derivatives are employed to create novel materials with specific properties. For example, boron-doped carbon materials have been synthesized for various applications, including catalysis and sensing. These materials benefit from the unique properties of boronic acids, such as their ability to form reversible covalent complexes with saccharides, enabling their use in the development of sensors for glucose and other biologically relevant molecules (Rongrong Li et al., 2017).
Pharmaceutical and Medicinal Chemistry
In the pharmaceutical domain, boronic acids have found applications as key components in drug design and synthesis. Their ability to form stable complexes with various biomolecules has been exploited in the development of inhibitors and other therapeutic agents. For example, the decarboxylative borylation technique, facilitated by nickel catalysis, has been utilized to convert carboxylic acids into boronic acids, a method that simplifies the synthesis of complex boronic acid-containing pharmaceuticals (Li et al., 2017).
Environmental Applications
Boronic acid derivatives have also been explored for environmental applications. The catalytic efficiency of boron-doped materials in processes like the hydrodechlorination of chlorophenols points towards their potential in water purification and treatment strategies, highlighting the versatility of boronic acid derivatives in addressing environmental contaminants (Rongrong Li et al., 2017).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted lewis base donors .
Mode of Action
The mode of action of this compound is likely related to its boronic acid group. Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows them to interact with their targets in a reversible manner, which can be advantageous in various biochemical processes.
Biochemical Pathways
Boronic acids are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the suzuki coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The general physical and chemical properties of boron reagents, including boronic acids, have been evaluated .
Result of Action
The ability of boronic acids to form reversible covalent complexes can have various effects at the molecular and cellular level, depending on the specific targets and the nature of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of boronic acids to form reversible covalent complexes . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy of reactions involving boronic acids .
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives have a wide range of applications in organic synthesis and are valuable building blocks in this field . Their use in the Suzuki–Miyaura cross-coupling reaction, in particular, has been widely recognized . Future research may focus on developing new synthesis methods and exploring new reactions involving boronic acids.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLVXMKCMVKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

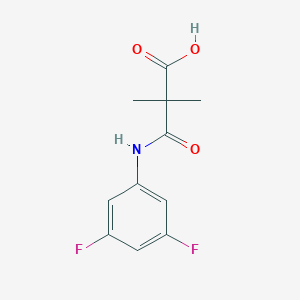
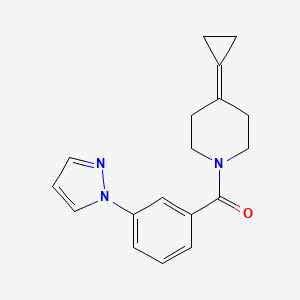
![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)
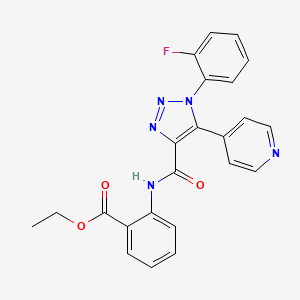
![2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2776974.png)
